

isobutyl chloroformate mixed anhydride formation theory

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Compound of Interest

Compound Name: *Isobutyl chloroformate*

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An In-depth Technical Guide on **Isobutyl Chloroformate** Mixed Anhydride Formation

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Mixed Anhydride Formation

The mixed anhydride method is a widely utilized strategy in organic synthesis, particularly for the formation of amide bonds in peptide synthesis and other acylation reactions.[1][2][3] The core of this method lies in the activation of a carboxylic acid by converting it into a more reactive species, a mixed carboxylic-carbonic anhydride.[1][2] **Isobutyl chloroformate** (IBCF) is a common and cost-effective reagent for this purpose.[2][4]

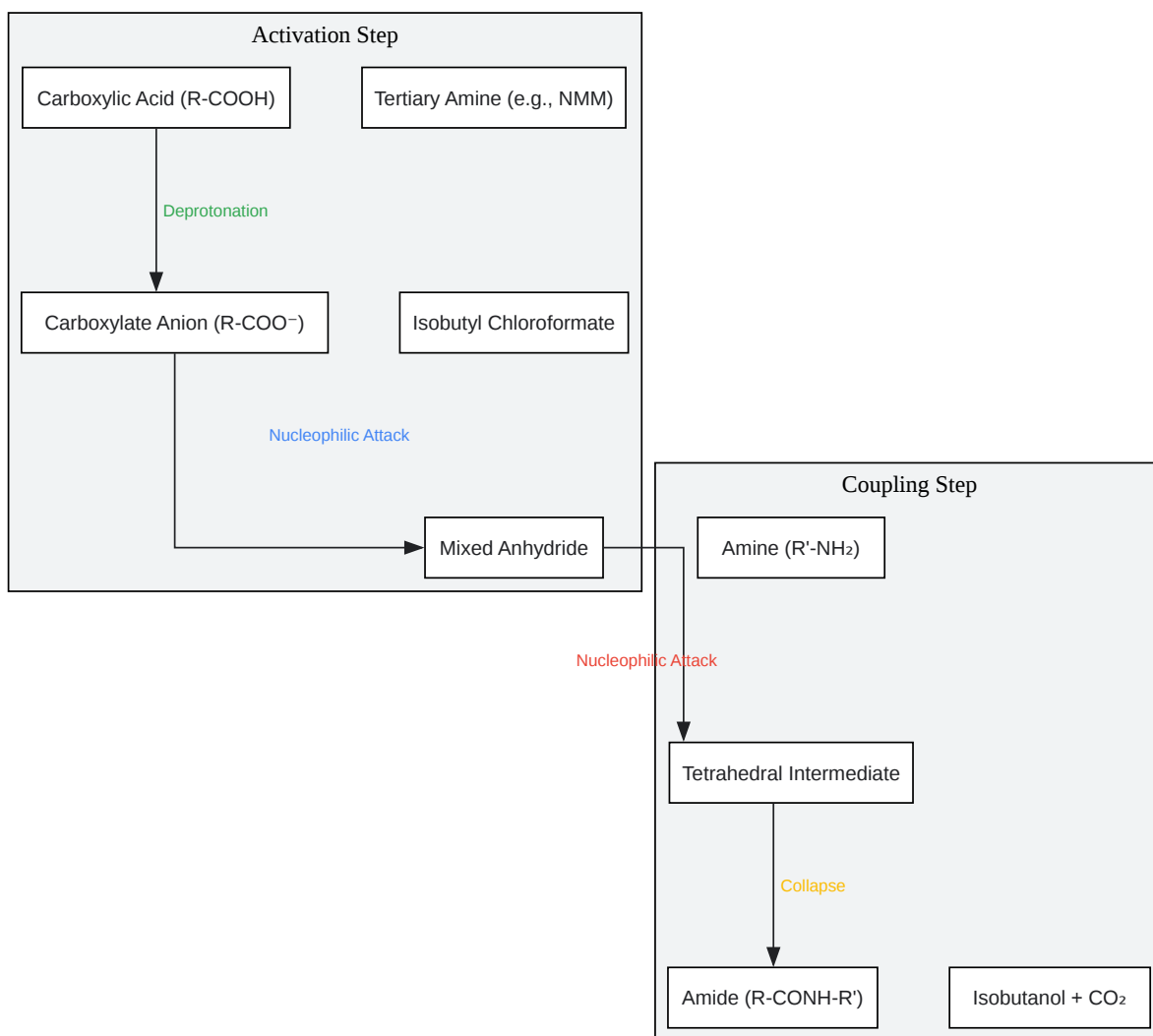
The overall process can be conceptualized in two main stages:

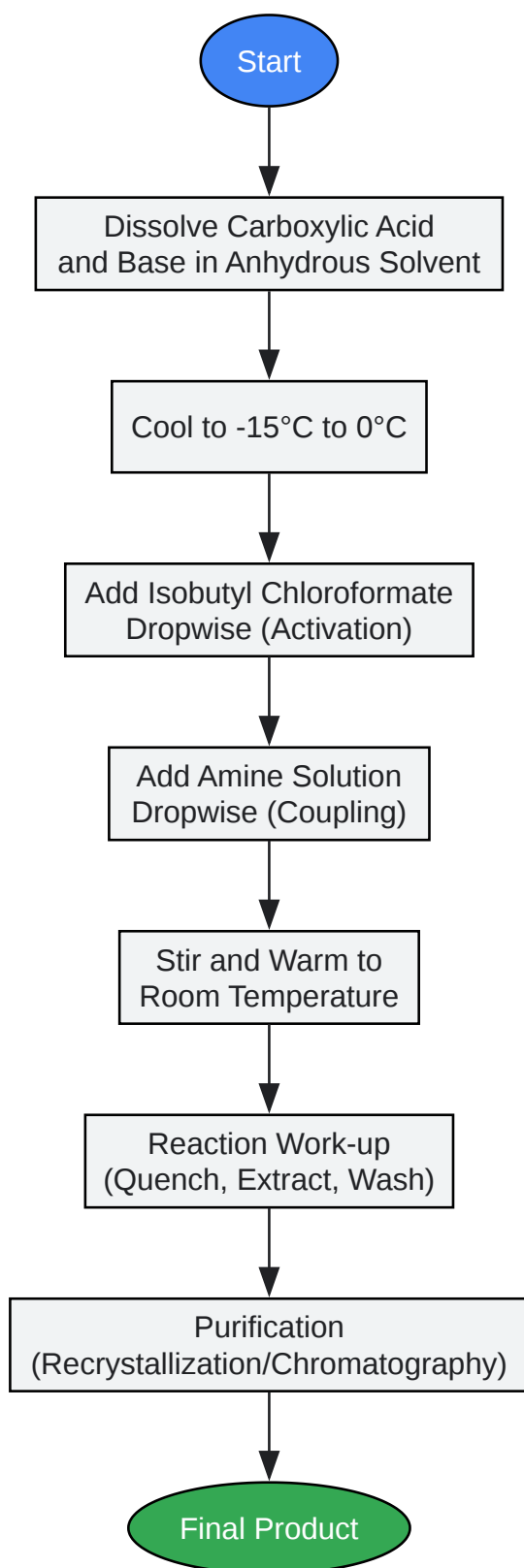
- **Activation:** The carboxylic acid is reacted with **isobutyl chloroformate** in the presence of a tertiary amine base. This reaction forms a highly reactive mixed anhydride intermediate.[2][5] Low temperatures are typically employed during this step to minimize side reactions and racemization, which is especially critical when dealing with chiral substrates like amino acids. [2]
- **Coupling:** The activated mixed anhydride is then treated with a nucleophile, typically a primary or secondary amine, which attacks the carbonyl carbon of the original carboxylic acid moiety.[2] This results in the formation of the desired amide bond and the release of isobutanol and carbon dioxide as byproducts.[1][2]

The Reaction Mechanism

The formation of a mixed anhydride using **isobutyl chloroformate** proceeds through a well-established mechanism. The key steps are outlined below:

- Deprotonation: A tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate salt.^[2]
- Anhydride Formation: The resulting carboxylate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of **isobutyl chloroformate**. This leads to the formation of the mixed carboxylic-carbonic anhydride and the displacement of the chloride ion.^{[1][2]}
- Nucleophilic Acyl Substitution: The amine nucleophile then attacks one of the two carbonyl groups of the mixed anhydride. Preferential attack occurs at the less sterically hindered and more electrophilic carbonyl of the original carboxylic acid.
- Tetrahedral Intermediate Collapse: This attack forms a tetrahedral intermediate which subsequently collapses, eliminating the unstable carbonic-isobutyl portion, which decomposes into isobutanol and carbon dioxide, to yield the final amide product.^[2]





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